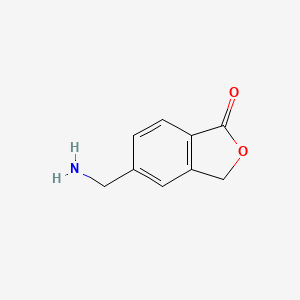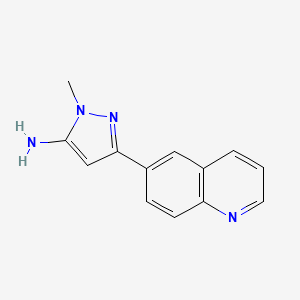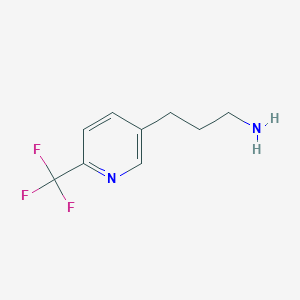
3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenolysis of 3-(trifluoromethyl)pyridine, which can then be further reacted to introduce the propylamine group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of vapor-phase reactions and catalytic processes to ensure high yields and purity. The use of advanced catalysts and optimized reaction conditions helps in reducing production costs and improving efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as sodium hydride and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted pyridines .
Applications De Recherche Scientifique
3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)pyridine: A precursor in the synthesis of 3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine.
6-(Trifluoromethyl)pyridin-3-ol: Another compound with a trifluoromethyl group attached to a pyridine ring.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of a trifluoromethyl group, a pyridine ring, and a propylamine chain. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H11F3N2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)8-4-3-7(6-14-8)2-1-5-13/h3-4,6H,1-2,5,13H2 |
Clé InChI |
CCGZLLHSMKCQEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CCCN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13528218.png)
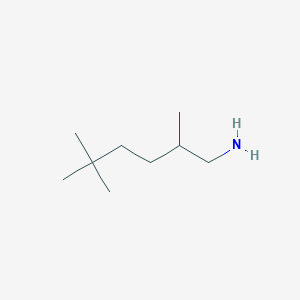
![1-(Benzyloxy)spiro[3.3]heptan-2-amine](/img/structure/B13528224.png)

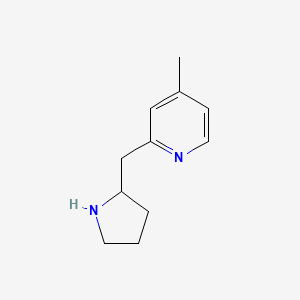
![methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate](/img/structure/B13528238.png)
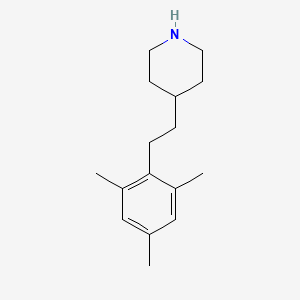


![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride](/img/structure/B13528267.png)

